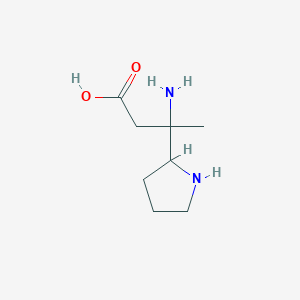![molecular formula C8H13BrO B15261471 3A-(bromomethyl)-hexahydro-2H-cyclopenta[b]furan](/img/structure/B15261471.png)
3A-(bromomethyl)-hexahydro-2H-cyclopenta[b]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3A-(bromomethyl)-hexahydro-2H-cyclopenta[b]furan is a heterocyclic organic compound characterized by a furan ring fused to a cyclopentane ring with a bromomethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3A-(bromomethyl)-hexahydro-2H-cyclopenta[b]furan typically involves the bromination of hexahydro-2H-cyclopenta[b]furan. One common method is the reaction of hexahydro-2H-cyclopenta[b]furan with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures to facilitate the formation of the bromomethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
3A-(bromomethyl)-hexahydro-2H-cyclopenta[b]furan undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
3A-(bromomethyl)-hexahydro-2H-cyclopenta[b]furan has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Potential use in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3A-(bromomethyl)-hexahydro-2H-cyclopenta[b]furan depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on biomolecules.
Comparison with Similar Compounds
Similar Compounds
3-(bromomethyl)-5H-furan-2-one: A furan derivative with similar bromomethyl functionality.
3-(bromomethyl)furan: Another furan compound with a bromomethyl group.
3-(bromomethyl)cyclopentane: A cyclopentane derivative with a bromomethyl substituent.
Uniqueness
3A-(bromomethyl)-hexahydro-2H-cyclopenta[b]furan is unique due to its fused ring structure, which imparts distinct chemical and physical properties. The combination of a furan ring with a cyclopentane ring and a bromomethyl group makes it a versatile intermediate for various synthetic applications.
Properties
Molecular Formula |
C8H13BrO |
|---|---|
Molecular Weight |
205.09 g/mol |
IUPAC Name |
3a-(bromomethyl)-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan |
InChI |
InChI=1S/C8H13BrO/c9-6-8-3-1-2-7(8)10-5-4-8/h7H,1-6H2 |
InChI Key |
DMSVBJULIPFSJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C1)(CCO2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


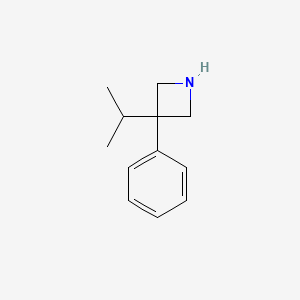
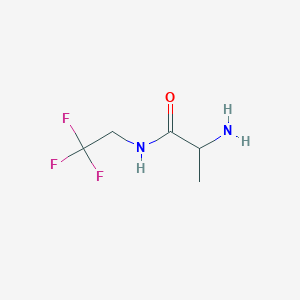
![2-[3-(1H-Imidazol-1-yl)azetidin-3-yl]ethan-1-amine](/img/structure/B15261396.png)
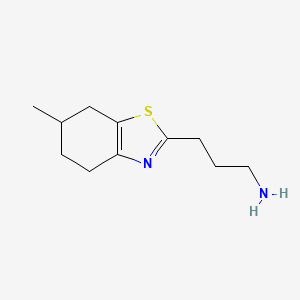
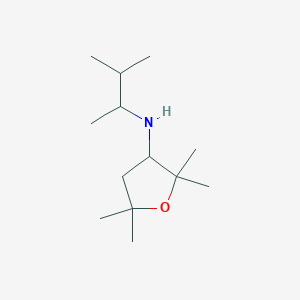
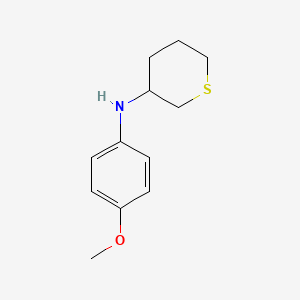
![4-Methoxy-3-([(3-methylbutan-2-YL)oxy]methyl)aniline](/img/structure/B15261421.png)
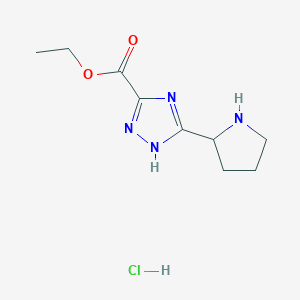
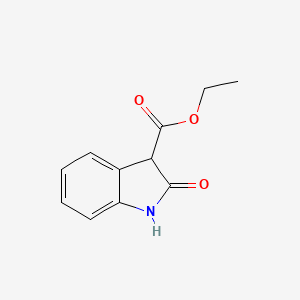
![4-[(2-Methylbutyl)amino]benzonitrile](/img/structure/B15261460.png)
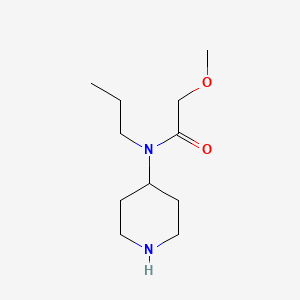
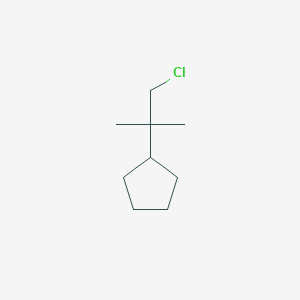
![2-amino-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B15261479.png)
